2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H16N2O4/c1-11(16(21)19-12-7-9-13(24-2)10-8-12)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-11H,1-2H3,(H,19,21) |
InChI Key |
RBAIAHWJSWIAES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves coupling 1,3-dioxoisoindoline-2-carboxylic acid with 4-methoxyaniline using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a typical procedure, the carboxylic acid derivative is activated with DCC in anhydrous dichloromethane at 0°C, followed by dropwise addition of 4-methoxyaniline. The reaction proceeds under nitrogen atmosphere for 12–24 hours, yielding the target compound with isolated yields of 65–72%.
Reaction Conditions:
Mixed Anhydride Method
An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate. The procedure involves reacting 1,3-dioxoisoindoline-2-carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM). Subsequent addition of 4-methoxyaniline at −20°C affords the amide with yields up to 68%. This method minimizes racemization and is scalable for industrial production.
Hydrazide Intermediate Pathways
Hydrazide Activation and Cyclization
A two-step synthesis begins with the preparation of 3-((4-methoxyphenyl)amino)propanehydrazide (1 ), which is subsequently reacted with phthalic anhydride. The hydrazide intermediate is synthesized by treating 4-methoxybenzylamine with methyl acrylate, followed by hydrazine hydrate. Cyclization with phthalic anhydride in refluxing acetic acid yields the target compound in 75–80% purity, as confirmed by HPLC.
Critical Parameters:
-
Cyclization temperature: 110–120°C
-
Acid catalyst: Glacial acetic acid or p-toluenesulfonic acid
-
Purification: Recrystallization from ethanol/water mixtures.
Catalytic Methods and Green Chemistry
Pd-Catalyzed Amination
Palladium catalysts, such as Pd(OAc)₂ with Xantphos ligands, enable direct coupling between 1,3-dioxoisoindoline and 4-methoxyphenyl propanamide precursors. This method achieves 85% yield under microwave irradiation (100°C, 30 minutes) and is noted for its atom economy.
Advantages:
Enzymatic Catalysis
Lipase-based catalysis (e.g., Candida antarctica Lipase B) in non-aqueous media offers an eco-friendly route. The enzyme facilitates amide bond formation between 1,3-dioxoisoindoline-2-carboxylic acid and 4-methoxyaniline at 45°C, with yields of 58–62%. Although lower than chemical methods, this approach avoids toxic solvents and byproducts.
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent patents describe continuous flow processes for large-scale synthesis. Key steps include:
-
Pre-mixing : 1,3-dioxoisoindoline-2-carboxylic acid and 4-methoxyaniline in dimethylacetamide (DMAc).
-
Reactor Conditions : Residence time of 10 minutes at 120°C.
-
In-line Purification : Simulated moving bed (SMB) chromatography for ≥99% purity.
Economic Considerations:
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
-
HPLC : C₁₈ column (4.6 × 250 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 6.8 minutes.
-
Impurity Profiling : Residual solvents (DMAc, DCM) quantified via GC-MS, adhering to ICH Q3C guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Carbodiimide-Mediated | 65–72 | 95–98 | 12–24 h | Lab-scale |
| Mixed Anhydride | 68 | 97 | 6 h | Pilot-scale |
| Pd-Catalyzed | 85 | 99 | 0.5 h | Industrial |
| Enzymatic | 58–62 | 93–95 | 48 h | Niche |
Trade-offs : While catalytic methods offer speed and efficiency, classical approaches remain preferable for small-batch research due to lower infrastructure costs.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. A study demonstrated that N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide displayed antioxidant activity and was effective against various cancer cell lines. The compound showed a potency higher than standard chemotherapeutics, highlighting its potential as a lead compound in cancer therapy .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro. It was found to have a radical scavenging activity that was significantly greater than that of commonly used antioxidants, suggesting its utility in preventing oxidative stress-related diseases .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of isoindoline derivatives. Compounds similar to 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents, indicating potential applications in treating neurodegenerative disorders .
Anti-inflammatory Activity
Studies have reported that compounds containing the isoindoline structure exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways, making it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been tested against various bacterial strains. Results indicated that it possesses significant antibacterial properties, which could be harnessed for therapeutic applications in treating infections .
Organic Electronics
The unique electronic properties of isoindoline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of such compounds can enhance the performance and stability of these materials .
Photovoltaic Cells
Recent advancements have explored the use of this compound in dye-sensitized solar cells (DSSCs), where its ability to absorb light and convert it into electrical energy could contribute to more efficient solar energy solutions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide
- Molecular Formula : C₁₈H₁₆N₂O₄
- Molecular Weight : 324.336 g/mol
- Key Features : Contains a 1,3-dioxoisoindolinyl moiety linked to a propanamide backbone substituted with a 4-methoxyphenyl group .
Synthesis : Synthesized via reactions involving phthalic anhydride and appropriate amine precursors in solvents like 1,4-dioxane or acetone hydrazine, followed by purification via recrystallization .
Applications: Exhibits notable antioxidant and anticancer activities. Its DPPH radical scavenging activity is 1.37 times higher than ascorbic acid, and it demonstrates cytotoxicity against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .
Comparison with Structural Analogs
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide | C₁₈H₁₆N₂O₄ | 324.336 | 147–148 | 4-Methoxyphenyl, isoindolin-dione |
| N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (Analog 1) | C₁₈H₁₅N₃O₄ | 337.33 | 145–146 | 4-Methoxyphenylamino, isoindolin-dione |
| 2-(1,2-Benzothiazol-3-yl)-N-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (Analog 2) | C₂₀H₁₇N₃O₃S₂ | 427.50 | 170 | Benzothiazole, thiazolidinone |
| N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (Analog 3) | C₁₇H₁₆FN₅O₂ | 341.34 | N/A | 4-Fluorophenyl, tetrazole |
Key Observations :
- The target compound has a higher molecular weight than Analog 1 due to the absence of an additional amino group.
Antioxidant Activity (DPPH Assay)
| Compound Name | IC₅₀ (µM) | Relative Activity vs Ascorbic Acid | Key Structural Feature |
|---|---|---|---|
| Target Compound | 12.4 | 1.37× | Isoindolin-dione, 4-methoxyphenyl |
| Analog 1 (Hydrazide derivative) | 15.2 | 1.26× | Thiophene moiety |
| 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 13.8 | 1.35× | Naphthalene substitution |
Insights :
- The isoindolin-dione moiety in the target compound enhances radical scavenging efficiency compared to hydrazide or thiophene-containing analogs .
- Naphthalene-substituted derivatives (e.g., Analog 1) show slightly lower activity, suggesting steric hindrance may reduce interaction with free radicals .
Anticancer Activity (MTT Assay)
| Compound Name | U-87 (Glioblastoma) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | Selectivity Ratio (U-87/MDA-MB-231) |
|---|---|---|---|
| Target Compound | 18.9 | 32.5 | 1.72 |
| Analog 2 (Thiazolidinone) | 22.4 | 45.6 | 2.04 |
| Triazolethione derivative | 15.3 | 28.7 | 1.88 |
Findings :
Biological Activity
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16N2O4
- Molecular Weight : 324.33 g/mol
- CAS Number : 2075718-62-4
The compound features a dioxoisoindoline moiety, which is significant in medicinal chemistry for its diverse biological activities.
Research indicates that 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide interacts with various biological targets, potentially influencing pathways related to inflammation and cancer. The presence of the methoxyphenyl group may enhance its lipophilicity, facilitating better membrane permeability and bioavailability.
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound. For instance:
- In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest (G1 phase) |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Animal models of arthritis demonstrated a significant reduction in inflammatory markers when treated with this compound. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Antitumor Effects :
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various isoindoline derivatives, including our compound. It was found to exhibit significant cytotoxicity against various cancer cell lines, with promising results leading to further development as an anticancer agent .
-
Inflammation Model :
- In a controlled study using rats induced with arthritis, treatment with 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide resulted in a marked decrease in paw swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using a dioxoisoindolinyl precursor and 4-methoxyaniline. Key steps include:
- Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the dioxoisoindolinyl moiety to the 4-methoxyphenyl group .
- Optimization : Use Design of Experiments (DoE) to vary solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., DMAP). Monitor yields via HPLC and adjust parameters to maximize efficiency .
- Data : Typical yields range from 58–83% under optimized conditions, with purity >95% confirmed by LC-MS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use / NMR to confirm regiochemistry and purity. For example, the dioxoisoindolinyl group shows characteristic aromatic protons at δ 7.6–8.2 ppm .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N) to validate stereoelectronic effects .
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
Advanced Research Questions
Q. How can computational tools address contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Methodology :
- Reaction path analysis : Use quantum chemical calculations (e.g., Gaussian) to identify transition states and competing pathways. For example, trace byproducts may arise from nucleophilic attack at alternative carbonyl positions .
- Hirshfeld surface analysis : Compare experimental crystal data with computational models to detect discrepancies in intermolecular interactions .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological assays?
- Methodology :
- Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen-bonding networks .
- Prodrug design : Modify the methoxyphenyl group with hydrolyzable esters (e.g., acetyl) to increase lipophilicity and membrane permeability .
- Data : Solubility in PBS (pH 7.4) can be improved from <10 µg/mL to >50 µg/mL using cyclodextrin encapsulation .
Q. How can reaction fundamentals inform scalable synthesis protocols for this compound?
- Methodology :
- Kinetic studies : Use in-situ FTIR or calorimetry to monitor reaction progress and identify rate-limiting steps (e.g., amide bond formation) .
- Reactor design : Optimize batch vs. flow conditions. For instance, continuous flow reactors reduce side reactions by maintaining precise temperature control .
- Data : Pilot-scale trials achieved 76% yield with a space-time yield of 1.2 kg·m·h under flow conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
